A Comprehensive Guide to the Structural Elucidation of (4-Methylisoquinolin-8-yl)methanamine
A Comprehensive Guide to the Structural Elucidation of (4-Methylisoquinolin-8-yl)methanamine
Abstract
(4-Methylisoquinolin-8-yl)methanamine is a significant heterocyclic amine, representing a key structural motif in medicinal chemistry and drug discovery. The precise confirmation of its molecular architecture is paramount for understanding its reactivity, and biological activity, and for ensuring the integrity of subsequent research and development efforts. This in-depth technical guide provides a comprehensive, step-by-step methodology for the structural elucidation of this compound. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, we present a self-validating workflow that offers an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the causal reasoning behind the experimental choices, thereby ensuring both technical accuracy and practical applicability.
Introduction: The Imperative for Unambiguous Structural Verification
Heterocyclic amines are a cornerstone of modern pharmacology, with the isoquinoline scaffold appearing in a wide array of therapeutic agents.[1][2] The introduction of substituents, such as a methyl and a methanamine group, to the isoquinoline core can profoundly influence a molecule's physicochemical properties and biological interactions. (4-Methylisoquinolin-8-yl)methanamine is a prime example of a building block with high potential in pharmaceutical synthesis.[3][4] Therefore, rigorous structural confirmation is not merely a procedural formality but a foundational necessity to ensure the reliability and reproducibility of scientific findings.
This guide will detail the logical and experimental workflow for the complete structural elucidation of (4-Methylisoquinolin-8-yl)methanamine. We will begin with the determination of its molecular formula and then systematically dissect its constituent parts using a suite of spectroscopic techniques. The narrative will follow the logical progression of a structural investigation, demonstrating how each piece of analytical data contributes to the final, validated structure.
Proposed Synthetic Pathway
While various synthetic routes can be envisioned, a plausible and common approach to synthesizing (4-Methylisoquinolin-8-yl)methanamine involves the reduction of a nitrile or amide precursor, which itself is derived from 4-methylisoquinolin-8-amine. A common synthetic route starts with the commercially available 4-methylisoquinoline.[3][4] This typically involves a two-step process: regioselective nitration at the 8-position to yield 4-methyl-8-nitroisoquinoline, followed by the reduction of the nitro group to 4-methylisoquinolin-8-amine.[3][4] From this key intermediate, the methanamine can be introduced, for example, through a reductive amination or reduction of a corresponding nitrile. The elucidation process described herein serves to confirm the successful synthesis of the final target molecule.
Caption: A plausible synthetic workflow for (4-Methylisoquinolin-8-yl)methanamine.
Mass Spectrometry: Determining the Molecular Blueprint
The initial and most critical step in any structural elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) provides the necessary accuracy to achieve this.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6] ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.
-
Scan Mode: Full scan mode for accurate mass measurement.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nebulizer Gas (Nitrogen) Flow: 10 L/hr
-
-
Sample Preparation: The compound is dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
Data Analysis and Interpretation
The HRMS analysis provides a high-resolution mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺.
| Parameter | Value | Interpretation |
| Observed m/z | 173.1073 | The mass-to-charge ratio of the protonated molecule. |
| Calculated m/z for [C₁₁H₁₂N₂ + H]⁺ | 173.1079 | The theoretical m/z for the proposed molecular formula. |
| Mass Error | -3.5 ppm | The small difference confirms the elemental composition. |
| Proposed Molecular Formula | C₁₁H₁₂N₂ | Derived from the accurate mass measurement. |
The exceptionally low mass error provides high confidence in the assigned molecular formula of C₁₁H₁₂N₂. This formula indicates a degree of unsaturation of 7, consistent with the isoquinoline ring system (degree of unsaturation = 6) and an additional double bond equivalent from the ring fusion.
Tandem mass spectrometry (MS/MS) can further support the structure by revealing characteristic fragmentation patterns. For isoquinoline alkaloids, common fragmentation includes the loss of substituents from the ring system.[5][6][7] For our target molecule, a key fragmentation would be the loss of the aminomethyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
With the molecular formula established, IR spectroscopy is employed to identify the key functional groups present in the molecule. This technique is particularly effective for identifying the N-H and C-N bonds of the primary amine and the aromatic system.[8][9][10]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: The spectrum is recorded from 4000 to 500 cm⁻¹.
Data Analysis and Interpretation
The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.
| Absorption Band (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 3380, 3290 | Medium | N-H Asymmetric & Symmetric Stretch | Confirms the presence of a primary amine (-NH₂).[8][11] |
| 3050 | Medium | Aromatic C-H Stretch | Indicates the presence of the isoquinoline ring system. |
| 2925, 2850 | Medium | Aliphatic C-H Stretch | Corresponds to the -CH₃ and -CH₂- groups. |
| 1620 | Medium | N-H Bend (Scissoring) | Further evidence for a primary amine.[8][10] |
| 1580, 1490 | Strong | C=C Aromatic Ring Stretch | Characteristic of the isoquinoline skeleton. |
| 1340 | Strong | Aromatic C-N Stretch | Suggests the C-N bond of the aromatic amine.[8] |
| 830 | Strong | C-H Out-of-plane Bend | Suggestive of the substitution pattern on the aromatic rings. |
The IR data strongly supports the presence of a primary amine and an aromatic system, which is in perfect agreement with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[12][13] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms can be determined.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[14]
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.[15]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.95 | s | 1H | - | H1 |
| 8.10 | d | 1H | 8.5 | H5 |
| 7.65 | t | 1H | 8.0 | H6 |
| 7.50 | d | 1H | 7.5 | H7 |
| 7.40 | s | 1H | - | H3 |
| 4.10 | s | 2H | - | H9 (-CH₂NH₂) |
| 2.60 | s | 3H | - | H10 (-CH₃) |
| 1.80 | br s | 2H | - | -NH₂ |
Interpretation:
-
The five signals in the aromatic region (7.40-8.95 ppm) are consistent with the five protons on the isoquinoline ring.
-
The sharp singlet at 8.95 ppm is characteristic of the proton at the C1 position, adjacent to the nitrogen.
-
The doublet, triplet, and doublet pattern (8.10, 7.65, 7.50 ppm) are indicative of a three-proton system on a benzene ring.
-
The two singlets at 4.10 and 2.60 ppm correspond to the methylene (-CH₂) and methyl (-CH₃) groups, respectively. Their singlet nature indicates no adjacent protons.
-
The broad singlet at 1.80 ppm is a classic sign of exchangeable amine protons.
¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, in conjunction with DEPT-135, identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C).[16][17]
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 152.1 | C | C1 |
| 149.5 | C | C8a |
| 141.0 | C | C4 |
| 136.5 | C | C8 |
| 130.2 | CH | C6 |
| 128.8 | CH | C5 |
| 127.5 | CH | C7 |
| 121.0 | C | C4a |
| 118.5 | CH | C3 |
| 45.8 | CH₂ | C9 (-CH₂NH₂) |
| 18.2 | CH₃ | C10 (-CH₃) |
Interpretation:
-
The spectrum shows 11 distinct carbon signals, matching the molecular formula.
-
DEPT-135 confirms the presence of one CH₃ group, one CH₂ group, and five CH groups.
-
The remaining four signals are quaternary carbons, consistent with the substituted positions and bridgehead carbons of the isoquinoline ring.
2D NMR Analysis: Connecting the Pieces
2D NMR experiments are essential for establishing the connectivity between the identified proton and carbon atoms.
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